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Compound of Interest

Compound Name: Allyl 2,2,2-trifluoroethyl ether

Cat. No.: B154029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Allyl 2,2,2-trifluoroethyl ether (CAS 1524-54-5) is a fluorinated organic compound with

potential applications in various fields, including materials science and as a building block in

the synthesis of pharmaceuticals and agrochemicals. The presence of both an allyl group and a

trifluoroethyl moiety imparts unique chemical properties that are of interest for the development

of novel molecules. Accurate spectroscopic characterization is paramount for confirming the

identity, purity, and structure of this compound. This technical guide provides a detailed

overview of the expected spectroscopic data (NMR, IR, MS) for allyl 2,2,2-trifluoroethyl ether
and outlines the experimental protocols for their acquisition.

While a comprehensive, publicly available dataset of the experimental spectra for allyl 2,2,2-
trifluoroethyl ether is not readily found, this guide will provide predicted values and

characteristic features based on the analysis of its functional groups.

Predicted Spectroscopic Data
The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for allyl 2,2,2-trifluoroethyl ether. These predictions

are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~5.9 ddt 1H -CH=CH₂

~5.3 dq 1H -CH=CHH (trans)

~5.2 dq 1H -CH=CHH (cis)

~4.1 dt 2H -O-CH₂-CH=

~3.9 q 2H CF₃-CH₂-O-

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Coupling constants (J) are expected to be in

the typical ranges for allylic and fluoro-aliphatic systems.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) (ppm) Assignment

~134 CH=CH₂

~123 (q) CF₃

~118 CH=CH₂

~71 -O-CH₂-CH=

~67 (q) CF₃-CH₂-O-

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm). The carbon attached to the CF₃ group and

the CF₃ carbon itself will exhibit splitting (quartet, q) due to coupling with the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data
Chemical Shift (δ) (ppm) Multiplicity Assignment

~ -74 t -CF₃

Reference: CFCl₃ (δ = 0.00 ppm). The triplet (t) arises from coupling with the adjacent

methylene (-CH₂-) protons.
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Table 4: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3080-3020 Medium =C-H stretch

2980-2850 Medium C-H stretch (aliphatic)

1645 Medium C=C stretch (alkene)

1280-1200 Strong C-F stretch

1150-1080 Strong C-O-C stretch (ether)

990 & 920 Strong =C-H bend (out-of-plane)

Table 5: Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment

140 Moderate [M]⁺ (Molecular Ion)

99 High [M - C₃H₅]⁺

83 High [M - OCH₂CF₃]⁺

69 Moderate [CF₃]⁺

41 High [C₃H₅]⁺ (Allyl cation)

Ionization method: Electron Ionization (EI).

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended to serve as a starting point and may require optimization based on the

specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
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Dissolve approximately 10-20 mg of allyl 2,2,2-trifluoroethyl ether in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR

(δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the

instrument can be referenced to the deuterium lock frequency.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment (zg30).

Number of scans: 16-32.

Relaxation delay (d1): 1-2 seconds.

Acquisition time: 3-4 seconds.

Spectral width: -2 to 12 ppm.

3. ¹³C NMR Spectroscopy:

Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR

spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence (zgpg30).

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay (d1): 2 seconds.

Spectral width: -10 to 220 ppm.
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4. ¹⁹F NMR Spectroscopy:

Instrument: NMR spectrometer equipped with a fluorine probe (frequency will depend on the

field strength, e.g., 376 MHz for a 400 MHz ¹H instrument).

Parameters:

Pulse sequence: Standard single-pulse experiment (zg30).

Number of scans: 16-32.

Relaxation delay (d1): 1-2 seconds.

Spectral width: A range appropriate for trifluoromethyl groups, e.g., -50 to -90 ppm.

Infrared (IR) Spectroscopy
1. Sample Preparation:

For Attenuated Total Reflectance (ATR-IR), place a drop of the neat liquid sample directly

onto the ATR crystal.

For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g.,

NaCl or KBr).

2. Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the clean ATR crystal or empty salt plates should be acquired

and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
1. Sample Introduction:

For a volatile compound like allyl 2,2,2-trifluoroethyl ether, direct injection via a gas

chromatograph (GC-MS) is ideal.

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate)

should be prepared.

2. Data Acquisition:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron

Ionization (EI) source.

GC Parameters:

Column: A standard non-polar column (e.g., DB-5ms).

Injection volume: 1 µL.

Inlet temperature: 250 °C.

Oven temperature program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10

°C/min.

MS Parameters:

Ionization mode: Electron Ionization (EI).

Ionization energy: 70 eV.

Mass range: m/z 35-500.

Source temperature: 230 °C.

Visualizations
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The following diagrams illustrate the general workflow for obtaining and analyzing the

spectroscopic data for a chemical compound like allyl 2,2,2-trifluoroethyl ether.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical flow of an NMR experiment from sample to spectrum.

To cite this document: BenchChem. [Spectroscopic Characterization of Allyl 2,2,2-
Trifluoroethyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154029#spectroscopic-data-of-allyl-2-2-2-
trifluoroethyl-ether-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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